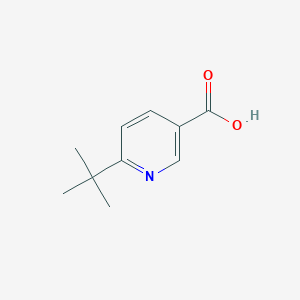

6-(tert-Butyl)nicotinic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-tert-butylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)8-5-4-7(6-11-8)9(12)13/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGXKEVUQXTBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619660 | |

| Record name | 6-tert-Butylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832715-99-8 | |

| Record name | 6-tert-Butylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 6 Tert Butyl Nicotinic Acid and Its Structural Analogs

Strategies for Incorporating the tert-Butyl Moiety onto the Pyridine (B92270) Ring

The introduction of a tert-butyl group onto a pyridine ring presents unique synthetic challenges due to its steric bulk. Overcoming these challenges has led to the development of several innovative strategies.

Direct functionalization of the pre-existing nicotinic acid scaffold is a primary approach for synthesizing 6-(tert-butyl)nicotinic acid. This often involves the use of organometallic reagents or radical reactions to introduce the tert-butyl group at the desired position. While synthetically attractive due to its directness, this approach can be complicated by issues of regioselectivity and the need for harsh reaction conditions. The electron-withdrawing nature of the carboxylic acid group on the nicotinic acid ring can deactivate the ring towards certain electrophilic substitutions, making direct alkylation challenging.

Recent advancements have focused on leveraging directing groups to control the position of functionalization. For instance, a tert-butyl nicotinate (B505614) directing group can be introduced onto primary amides via Pd-catalyzed amidation with tert-butyl 2-chloronicotinate. researchgate.net This strategy, while not directly installing a tert-butyl group on the ring, demonstrates the utility of tert-butyl esters in modifying nicotinic acid derivatives.

Another approach involves the catalytic hydroxylation of sterically congested primary C-H bonds of a tert-butyl group already present on a molecule. udg.educhemrxiv.org While this modifies the tert-butyl group itself rather than introducing it, it highlights the increasing ability of chemists to functionalize this robust moiety.

An alternative to direct functionalization is the construction of the pyridine ring from acyclic precursors that already contain the tert-butyl group. This de novo synthesis approach offers greater control over the final substitution pattern of the pyridine ring. researchgate.netchemrxiv.org Various condensation reactions are employed to build the pyridine core.

Common strategies include:

Hantzsch Dihydropyridine Synthesis: This classical method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which is then oxidized to the pyridine. acsgcipr.org By using a β-ketoester containing a tert-butyl group, this moiety can be incorporated into the final pyridine structure.

Bohlmann-Rahtz Pyridine Synthesis: This method constructs the pyridine ring through the condensation of an enamine with an α,β-unsaturated carbonyl compound. acsgcipr.org The tert-butyl group can be incorporated into either the enamine or the unsaturated carbonyl precursor.

Kröhnke Pyridine Synthesis: This versatile method utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. acsgcipr.org

These de novo methods provide a powerful means to access highly substituted pyridines that might be difficult to obtain through direct functionalization. chemrxiv.orgillinois.edu For example, the reaction of 2,6-di-tert-butylpyrylium perchlorate (B79767) with ammonium-15N chloride can produce 2,6-di-tert-butylpyridine, demonstrating the construction of a pyridine ring from a pyrylium (B1242799) salt precursor. nih.gov

Table 1: Comparison of Strategies for Incorporating the tert-Butyl Moiety| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Functionalization | Introduction of the tert-butyl group onto a pre-existing pyridine or nicotinic acid ring. | Fewer synthetic steps. | Challenges with regioselectivity and potential for harsh reaction conditions. |

| De Novo Synthesis | Construction of the pyridine ring from acyclic precursors already containing the tert-butyl group. researchgate.netchemrxiv.org | High control over substitution patterns, access to highly substituted pyridines. chemrxiv.orgillinois.edu | Can involve multi-step sequences and require carefully chosen precursors. |

Targeted Synthesis of this compound Derivatives

The synthesis of specific derivatives of this compound often requires more specialized and targeted approaches. These methods are designed to achieve high levels of chemo- and regioselectivity.

A common and effective strategy for synthesizing this compound and its derivatives begins with a readily available halonicotinic acid precursor, such as 6-chloronicotinic acid. The halogen atom serves as a versatile handle for introducing the tert-butyl group through various cross-coupling reactions.

For example, tert-butylmagnesium chloride, a Grignard reagent, can be reacted with a 6-halonicotinic acid ester in the presence of a suitable catalyst, such as an iron or palladium complex, to afford the desired this compound ester. Subsequent hydrolysis of the ester yields the final carboxylic acid. This approach allows for the late-stage introduction of the tert-butyl group, which can be advantageous in a multi-step synthesis.

The synthesis of tert-butyl 2-chloronicotinate itself is a key step in some of these sequences and can be achieved from 2-chloronicotinic acid. researchgate.net

Chemo- and regioselective transformations are crucial for the synthesis of complex molecules containing the this compound scaffold. mdpi.com Oxidative cyclization reactions, for instance, can be employed to construct the pyridine ring with high selectivity. organic-chemistry.org These reactions often proceed through a series of intermediates that are guided by the electronic and steric properties of the substituents.

For example, an iodoxybenzoic acid-mediated selective oxidative cyclization of N-hydroxyalkyl enamines can produce a variety of substituted pyridines with good selectivity. organic-chemistry.org By carefully designing the enamine precursor to include a tert-butyl group, this methodology could be adapted for the synthesis of this compound derivatives.

Other regioselective methods include the controlled O-acylation of related structures, which has been demonstrated to occur at specific positions with high selectivity. nih.gov

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and can be a powerful tool for the derivatization of this compound. nih.govacs.org

This approach involves introducing an azide (B81097) or alkyne functionality onto the this compound core. This functionalized core can then be "clicked" with a variety of molecules containing the complementary alkyne or azide group, respectively. This allows for the rapid and efficient generation of a library of derivatives with diverse functionalities. For instance, a this compound derivative bearing a terminal alkyne could be reacted with a range of azides to produce a series of triazole-containing compounds. This method has been used to generate candidate ligands for nicotinic acetylcholine (B1216132) receptors. nih.gov

Table 2: Targeted Synthesis Methods for this compound Derivatives| Method | Description | Key Features |

|---|---|---|

| Multi-Step Sequences from Halonicotinic Acid Precursors | Utilizes a halogen as a reactive site for introducing the tert-butyl group via cross-coupling reactions. | Allows for late-stage introduction of the tert-butyl group. |

| Chemo- and Regioselective Transformations | Employs reactions like oxidative cyclization to construct the pyridine ring with high selectivity. organic-chemistry.org | Provides precise control over the final molecular architecture. |

| Click Chemistry | Uses highly efficient and specific reactions, such as azide-alkyne cycloadditions, for derivatization. organic-chemistry.orgnih.govacs.org | Enables rapid generation of diverse libraries of compounds. |

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry protocols for the synthesis of this compound are not extensively detailed in publicly available research, the broader field of nicotinic acid synthesis has seen significant advancements aligned with the principles of green chemistry. These approaches aim to mitigate the environmental impact of traditional synthetic routes, which are often criticized for their harsh conditions and hazardous byproducts.

Traditional methods for producing nicotinic acid, for instance, frequently involve the oxidation of pyridine derivatives (like 5-ethyl-2-methylpyridine) with strong oxidizing agents such as nitric acid. nih.gov Such processes typically require high temperatures and pressures, utilize corrosive materials, and can generate significant waste and toxic byproducts, including nitrous oxide, a potent greenhouse gas. nih.gov These methods often suffer from a low atom economy, estimated at around 25%, and can produce more than one ton of CO2 for every ton of niacin produced. frontiersin.org

In response to these environmental concerns, researchers have explored more benign alternatives. One key area of development is the use of greener solvents. For example, an efficient synthetic strategy for nucleophilic aromatic substitutions of nicotinic esters has been developed using Cyrene™, a biodegradable, bio-derived solvent, as a substitute for conventional polar aprotic solvents like DMF, DMSO, and NMP, which are known for their toxicity. researchgate.net This particular protocol is notable for its very short reaction time of just 15 minutes, which successfully prevents the polymerization of Cyrene™ that can occur in the presence of a base. researchgate.net

Another green chemistry principle is the development of solvent- and catalyst-free reactions. While not specific to this compound, this approach has been successfully applied to the synthesis of 2-anilino nicotinic acid derivatives. This method is operationally simple, safer, and provides good to excellent yields in short reaction times (15–120 min), thereby representing a more environmentally benign chemical process.

The following table provides a comparative overview of traditional versus green approaches in the synthesis of nicotinic acid and its analogs, highlighting the key improvements offered by green chemistry principles.

| Feature | Traditional Synthesis (e.g., Nitric Acid Oxidation) | Green Chemistry Approaches |

| Solvents | Often uses corrosive acids (e.g., HNO₃) or toxic polar aprotics (DMF, DMSO). frontiersin.orgresearchgate.net | Utilizes biodegradable, bio-derived solvents like Cyrene™ or solvent-free conditions. researchgate.net |

| Catalysts | May require metal catalysts. frontiersin.org | Catalyst-free reactions are being developed for certain derivatives. |

| Reaction Conditions | High temperatures (>150°C) and high pressure. frontiersin.org | Milder conditions, including shorter reaction times. researchgate.net |

| Byproducts/Waste | Generates toxic NOx byproducts, inorganic salts, and greenhouse gases. nih.govfrontiersin.org | Reduced waste generation and avoidance of hazardous byproducts. |

| Atom Economy | Low (approx. 25%). frontiersin.org | Significantly improved atom economy. |

| Environmental Impact | High; >1 ton of CO₂ per ton of product. frontiersin.org | Reduced environmental footprint and improved safety profile. |

Enzymatic Synthesis and Biocatalytic Modifications of Nicotinic Acid Derivatives

The shift from traditional chemical synthesis to biocatalytic processes represents one of the most significant green advancements in the production of nicotinic acid and its derivatives. frontiersin.org Biocatalysis, leveraging enzymes or whole microbial cells, offers numerous advantages, including high selectivity, mild reaction conditions (ambient temperature and pressure), and reduced energy consumption and waste generation. frontiersin.org

The primary biocatalytic route for nicotinic acid production is the hydrolysis of 3-cyanopyridine (B1664610). This transformation can be achieved through two main enzymatic pathways:

One-Step Nitrilase Pathway: A nitrilase enzyme directly hydrolyzes 3-cyanopyridine to nicotinic acid, releasing ammonia in a single step. mdpi.com

Two-Step Nitrile Hydratase/Amidase Pathway: 3-cyanopyridine is first converted to nicotinamide (B372718) by a nitrile hydratase, and then the nicotinamide is hydrolyzed to nicotinic acid by an amidase.

The direct, one-step nitrilase pathway is often preferred for its simplicity. A wide range of microorganisms have been identified as sources of nitrilases capable of this conversion with high efficiency. For instance, the first nitrilase-catalyzed process for producing nicotinic acid from 3-cyanopyridine was reported using Rhodococcus rhodochrous J1, which achieved a 100% yield.

Recent research has focused on improving the efficiency and industrial applicability of these biocatalytic systems through genetic engineering and process optimization. Key developments include:

Recombinant Biocatalysts: To overcome limitations of wild-type strains, recombinant E. coli cells expressing nitrilase genes from various sources (e.g., Acidovorax facilis 72W, P. putida, Alcaligenes faecalis MTCC 126) have been developed. mdpi.comnih.gov These engineered strains can offer higher enzyme expression, improved stability, and greater tolerance to high substrate and product concentrations. frontiersin.orgmdpi.com

High-Density Culture: Using high-density culture strategies for recombinant strains, researchers have achieved very high nitrilase activity (up to 654 U·mL⁻¹) without the need for chemical inducers, thereby reducing production costs. nih.govconsensus.app This has enabled the accumulation of up to 541 g·L⁻¹ of nicotinic acid in fed-batch conversion processes. nih.gov

Whole-Cell Immobilization: Immobilizing whole recombinant cells (e.g., in sodium alginate) enhances the enzyme's thermal and pH stability, mechanical strength, and reusability over multiple production cycles. frontiersin.orgmdpi.com This technique is crucial for developing continuous production systems.

Continuous Bioreactors: Semi-continuous packed-bed bioreactors using immobilized cells have demonstrated high efficiency and stability, operating for over 40 batches while maintaining 100% conversion. mdpi.com This approach achieved a space-time yield of 1576 g/(L·d), showcasing significant potential for industrial-scale applications. mdpi.com

The table below summarizes the performance of various microbial nitrilases in the synthesis of nicotinic acid and related compounds.

| Microbial Source | Biocatalyst Form | Substrate | Product | Key Findings |

| Rhodococcus rhodochrous J1 | Resting Whole Cells | 3-Cyanopyridine | Nicotinic Acid | First reported nitrilase process; achieved 100% yield. mdpi.com |

| Gordonia terrae (Mutant MN12) | Whole Cells | 3-Cyanopyridine (100 mM) | Nicotinic Acid | 100% conversion in 15 minutes; high purity product (>99.9%). frontiersin.org |

| P. putida | Recombinant E. coli | 3-Cyanopyridine | Nicotinic Acid | High-density culture led to 541 g·L⁻¹ product accumulation. nih.gov |

| Acidovorax facilis 72W | Immobilized Recombinant E. coli | 3-Cyanopyridine (0.8 M) | Nicotinic Acid | High space-time yield (1576 g/(L·d)) in a packed-bed bioreactor; stable for 41 batches. mdpi.com |

| Alcaligenes faecalis MTCC 126 | Immobilized Recombinant E. coli | 3-Cyanopyridine (1 M) | Nicotinic Acid | Achieved a 93% yield after 5 hours in a batch reaction. frontiersin.org |

| Z. galactanivorans | Nitrilase | 4-Cyanopyridine | Isonicotinic Acid | Produced 1.79 M of product in 3 hours. frontiersin.org |

While these studies focus on nicotinic acid itself, the enzymatic machinery, particularly nitrilases, can often accommodate a range of substituted substrates. Therefore, it is highly plausible that these biocatalytic methods could be adapted for the synthesis of this compound from a corresponding precursor, such as 6-(tert-butyl)-3-cyanopyridine, offering a greener and more efficient alternative to traditional chemical synthesis.

Iii. Advanced Spectroscopic and Structural Elucidation of 6 Tert Butyl Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including 6-(tert-Butyl)nicotinic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy of this compound, typically recorded in a solvent like DMSO-d₆, provides characteristic signals for the different types of protons present in the molecule. nih.govhmdb.ca The tert-butyl group, with its nine equivalent protons, gives rise to a sharp, intense singlet peak around 1.31 ppm. nih.gov This upfield shift is typical for aliphatic protons shielded by electron-donating alkyl groups. libretexts.org

The aromatic protons on the pyridine (B92270) ring appear further downfield due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns are crucial for confirming the substitution pattern. For instance, in a related nicotinic acid derivative, the protons on the pyridine ring show complex multiplets. nih.gov The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a very downfield position, often above 13 ppm, due to hydrogen bonding. nih.gov

¹H NMR Data for this compound in DMSO-d₆

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (9H) | ~1.31 | Singlet | 9H |

| Pyridine Ring (3H) | ~7.94 - 8.01 | Multiplet | 3H |

Note: The exact chemical shifts for the pyridine ring protons can vary and would require specific experimental data for precise assignment.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. In this compound, distinct signals are observed for the tert-butyl carbons, the pyridine ring carbons, and the carboxylic acid carbon. The quaternary carbon of the tert-butyl group typically appears around 30-40 ppm, while the methyl carbons are observed at a similar chemical shift. nih.govoregonstate.edu

The carbons of the pyridine ring resonate in the aromatic region (typically 120-150 ppm). oregonstate.eduhmdb.ca The carbon attached to the bulky tert-butyl group and the carbon of the carboxylic acid group will have distinct chemical shifts influenced by their substituents. The carboxylic acid carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum, generally in the range of 165-185 ppm. nih.govoregonstate.edu

¹³C NMR Data for this compound in DMSO-d₆ nih.gov

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| tert-Butyl (CH₃) | 29.31 |

| tert-Butyl (quaternary C) | 50.32 |

| Pyridine Ring | 124.79, 125.52, 127.93, 128.94, 145.28, 145.46 |

Note: Precise assignment of each pyridine ring carbon requires more detailed 2D NMR data.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex proton and carbon spectra of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the coupled protons on the pyridine ring, helping to trace the connectivity of the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This would definitively link the proton signals of the pyridine ring to their corresponding carbon signals. For instance, it would connect the tert-butyl proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the entire molecular structure. For example, correlations would be expected between the tert-butyl protons and the quaternary carbon of the tert-butyl group, as well as the C6 carbon of the pyridine ring. Correlations from the pyridine protons to the carboxylic acid carbon would also be observable.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would show characteristic absorption bands for its functional groups. echemi.com

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. msu.edu The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1700 cm⁻¹. researchgate.net The C-H stretching vibrations of the tert-butyl group and the pyridine ring would be observed around 2800-3100 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations of the aromatic pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-C skeletal vibrations, which may be weak or absent in the IR spectrum.

Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Aromatic/Alkyl | C-H stretch | 2800-3100 |

| Pyridine Ring | C=C, C=N stretch | 1400-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic pyridine ring. acs.org The presence of the carboxylic acid and tert-butyl groups can influence the position and intensity of these absorption maxima (λmax). The electronic absorption spectra of related nicotinic acid complexes show transitions in the UV region, often with low-energy transitions around 360-380 nm attributed to metal-to-ligand charge transfer, and more intense, higher-energy transitions below 300 nm assigned to intraligand π → π* transitions. acs.org For this compound itself, the primary absorptions would be from the pyridine ring's π-system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules. This technique would confirm the planar structure of the pyridine ring and the tetrahedral geometry of the tert-butyl group. The crystal structure of related nicotinic acid derivatives has been determined, providing valuable comparative data. liverpool.ac.ukebi.ac.uk

Single-Crystal X-ray Diffraction Data Acquisition

The foundation of structural elucidation lies in the precise acquisition of diffraction data from a high-quality single crystal. While specific experimental details for this compound are not publicly available in comprehensive reports, the general methodology for such an analysis is well-established.

Typically, a suitable single crystal of the compound is mounted on a diffractometer. The instrument, often equipped with a CCD or CMOS detector, utilizes a specific X-ray source, commonly Mo-Kα or Cu-Kα radiation. To minimize thermal vibrations and obtain higher quality data, the crystal is usually cooled to a low temperature, such as 100 K or 173 K, using a cryosystem.

The data collection process involves rotating the crystal through a series of angles while it is irradiated with X-rays. The resulting diffraction pattern, consisting of thousands of reflections, is recorded. Sophisticated software is then employed to integrate the intensities of these reflections and to correct for various experimental factors, such as absorption. This processed data ultimately yields the unit cell parameters and the space group of the crystal, which are fundamental for solving the crystal structure.

A hypothetical data acquisition table for this compound, based on common experimental setups, is presented below.

| Parameter | Value (Hypothetical) |

| Diffractometer | Bruker D8 QUEST |

| Radiation Source | Mo-Kα (λ = 0.71073 Å) |

| Temperature | 100(2) K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.1 Å, b = 14.2 Å, c = 10.5 Å, β = 95° |

| Volume | 904 ų |

| Z | 4 |

| Data Collection Strategy | ω and φ scans |

| Absorption Correction | Multi-scan |

Molecular Geometry and Conformation in the Crystalline State

Once the crystal structure is solved and refined, a detailed picture of the molecular geometry and conformation of this compound in the solid state emerges. This includes precise measurements of bond lengths, bond angles, and torsion angles.

The molecule consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a bulky tert-butyl group at the 6-position. The pyridine ring is expected to be largely planar. The tert-butyl group, with its tetrahedral carbon atom, will have specific C-C bond lengths and angles. The carboxylic acid group (-COOH) also has a planar geometry.

A key conformational feature would be the dihedral angle between the plane of the pyridine ring and the plane of the carboxylic acid group. This angle is influenced by steric hindrance from the adjacent hydrogen atom on the pyridine ring and potential intramolecular interactions. The orientation of the tert-butyl group relative to the pyridine ring is also of interest.

Below is a hypothetical table of selected bond lengths and angles for this compound.

| Bond/Angle | Value (Hypothetical) |

| C2-N1 | 1.34 Å |

| C6-N1 | 1.35 Å |

| C3-C7(OOH) | 1.49 Å |

| C6-C8(tert-butyl) | 1.54 Å |

| N1-C2-C3 | 123° |

| C5-C6-N1 | 122° |

| C2-C3-C7 | 120° |

| C5-C6-C8 | 121° |

Intermolecular Interactions and Crystal Packing Analysis

In the crystalline state, molecules of this compound are not isolated but are arranged in a highly ordered three-dimensional lattice. This packing is dictated by a variety of intermolecular interactions, with hydrogen bonding typically playing a dominant role in molecules containing carboxylic acid and pyridine moieties.

The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). A common and robust interaction is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups, forming an R²₂(8) graph-set motif.

Analysis of the crystal packing provides crucial information on how the molecules self-assemble, which can have implications for the material's physical properties, such as solubility and melting point.

Iv. Computational Chemistry and Theoretical Investigations of 6 Tert Butyl Nicotinic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-(tert-butyl)nicotinic acid, these calculations reveal details about its geometry, stability, and electronic behavior.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. science.govresearchgate.net For molecules like this compound, DFT calculations, often employing functionals like B3LYP and basis sets such as 6-311+G(d,p), can predict bond lengths, bond angles, and dihedral angles in the ground state. jocpr.comjocpr.com Studies on closely related molecules, such as 6-methylnicotinic acid, show that the optimized geometry is non-planar. jocpr.comjocpr.com The accuracy of these predictions is often high, with results showing good correlation with experimental data obtained from X-ray crystallography. dergipark.org.trmdpi.comnih.gov

Once the optimized geometry is obtained, the same level of theory can be used to calculate the molecule's vibrational frequencies. science.gov These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum is often compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed spectral bands. science.govsioc-journal.cn Typically, the calculated harmonic frequencies are scaled by a factor to account for anharmonicity and achieve better agreement with experimental values. jocpr.com The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. sioc-journal.cn

Table 1: Representative Calculated Geometric Parameters for a 6-Alkylnicotinic Acid Derivative (e.g., 6-methylnicotinic acid) using DFT Based on data for analogous compounds.

| Parameter | Bond | Calculated Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C-C (carboxyl) | ~1.51 Å | |

| C=O | ~1.21 Å | |

| O-H | ~0.97 Å | |

| C-C (tert-butyl) | ~1.54 Å | |

| Bond Angle | C-N-C (ring) | ~117° |

| N-C-C (ring) | ~124° | |

| C-C-C (ring) | ~118° | |

| C-C-COOH | ~121° | |

| Dihedral Angle | C-C-C=O | ~180° (planar carboxyl) |

Note: This table presents typical values for a 6-alkylnicotinic acid derivative based on computational studies of similar structures. Specific values for this compound would require a dedicated computational study.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules. science.govmdpi.com This method allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher energy one without a change in the molecular geometry. These calculated energies can be directly related to the absorption maxima (λ_max) observed in experimental UV-Visible absorption spectra. acs.orgresearchgate.net

For aromatic compounds like this compound, TD-DFT calculations can predict the electronic transitions, such as π → π* and n → π* transitions, and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. acs.org The choice of functional and the inclusion of a solvent model, like the Polarizable Continuum Model (PCM), are crucial for obtaining results that accurately reflect experimental conditions. mdpi.comacs.org By analyzing the molecular orbitals involved in these transitions, TD-DFT provides insights into the nature of the electronic excitations, for instance, identifying them as intramolecular charge transfer (ICT) events. science.gov

Table 2: Representative Calculated Electronic Excitation Data for a Nicotinic Acid Derivative using TD-DFT Based on data for analogous compounds.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~4.5 | ~275 | > 0.1 | HOMO -> LUMO | π → π |

| ~5.2 | ~238 | > 0.1 | HOMO-1 -> LUMO | π → π |

| ~5.8 | ~214 | > 0.05 | HOMO -> LUMO+1 | π → π* |

Note: This table illustrates the type of data generated from TD-DFT calculations for a representative nicotinic acid derivative. The specific values are illustrative and would vary for this compound.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron. nih.gov Conversely, a small gap suggests that the molecule is more polarizable and more reactive. nih.gov For this compound, DFT calculations can determine the energies of the HOMO and LUMO and visualize their spatial distribution. ugm.ac.id The HOMO is typically localized over the electron-rich regions of the pyridine (B92270) ring, while the LUMO is often distributed across the π-system of the ring and the carboxylic acid group. nankai.edu.cn This analysis helps in understanding the molecule's electronic properties and its potential for charge transfer interactions. acs.orgnih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. ugm.ac.id The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. dergipark.org.tr

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. In this compound, these would be located around the electronegative oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine ring. dergipark.org.trnih.gov Regions of positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack; these are typically found around the hydrogen atoms, particularly the acidic proton of the carboxyl group. dergipark.org.tr Green areas represent regions of neutral potential. The MEP map provides a valuable guide to the molecule's reactivity and intermolecular interactions, such as hydrogen bonding. ugm.ac.id

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the NMR shielding tensors of a molecule. science.govfaccts.deacs.org

By calculating the isotropic shielding values for each nucleus (e.g., ¹H, ¹³C) in this compound and subtracting them from the shielding value of a reference compound (like tetramethylsilane, TMS), theoretical chemical shifts can be obtained. mdpi.com These predicted shifts can then be compared with experimental NMR data to aid in signal assignment and confirm the molecular structure. science.govnih.gov The accuracy of the prediction depends on the level of theory, the basis set, and whether solvent effects are included in the calculation. mdpi.comresearchgate.net Good correlation between calculated and experimental chemical shifts provides strong support for the proposed structure and conformation of the molecule in solution. science.gov

Table 3: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Substituted Pyridine Based on data for analogous compounds.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C2 (Pyridine) | ~150.2 | 150.0 |

| C3 (Pyridine) | ~122.5 | 123.1 |

| C4 (Pyridine) | ~137.0 | 136.8 |

| C5 (Pyridine) | ~120.8 | 120.5 |

| C6 (Pyridine) | ~160.5 | 159.9 |

| COOH | ~168.0 | 167.5 |

| C(CH₃)₃ | ~35.1 | 34.8 |

| C(CH₃)₃ | ~30.5 | 30.3 |

Note: This table demonstrates the typical agreement between calculated (GIAO/DFT) and experimental NMR data. The values are illustrative for a substituted pyridine ring.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. researchgate.net For this compound, DFT calculations can be used to model various reactions, such as esterification of the carboxylic acid group, electrophilic substitution on the pyridine ring, or nucleophilic substitution reactions. acs.orgbohrium.comsci-hub.se

By mapping the potential energy surface of a reaction, chemists can identify the structures and energies of reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and its energy determines the activation energy barrier of the reaction. The presence of a single imaginary vibrational frequency confirms a calculated structure as a true transition state.

These simulations can help rationalize reaction outcomes, predict the feasibility of different pathways, and guide the design of new synthetic routes. researchgate.net For instance, by comparing the activation energies for different regioisomers in a substitution reaction, one can predict which product will be favored kinetically. This predictive power makes computational modeling an essential part of modern chemical research and development.

Solvent Effects in Theoretical Modeling (e.g., Conductor Polarizable Continuum Model (CPCM))

In the theoretical investigation of molecular structures and properties, the surrounding environment can play a crucial role. Solvent effects, in particular, can significantly influence the electronic structure, stability, and reactivity of a molecule. Computational chemistry provides powerful tools to model these interactions, with implicit solvation models being a computationally efficient and widely used approach.

One of the most prominent implicit solvation models is the Conductor-like Polarizable Continuum Model (CPCM) . nih.govfaccts.de This model treats the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. The solute molecule is placed within a cavity carved out of this dielectric continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent. faccts.de The CPCM method is effective for accounting for the bulk electrostatic effects of a solvent on a solute. acs.org

Theoretical studies on molecules structurally related to this compound often employ the CPCM in conjunction with Density Functional Theory (DFT) to predict their behavior in various solvents. dergipark.org.tr For instance, research on other heterocyclic compounds has utilized the TD-DFT/B3LYP method with the 6-311G(d,p) basis set and the CPCM to examine the energetic behavior of the compound in different solvent media. dergipark.org.tr Such calculations allow for the investigation of key electronic properties and how they are modulated by the polarity of the solvent.

Key parameters analyzed in these theoretical studies include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an important indicator of the chemical stability and reactivity of a molecule. dergipark.org.tr

Electronic Transitions: The effect of the solvent on UV-Vis absorption spectra can be simulated. Calculations can predict how the absorption wavelengths (λmax) shift in different solvents, providing insights into the nature of the electronic transitions. dergipark.org.tr

Electronic Structure Parameters: Other properties such as the dipole moment, electronegativity, and chemical hardness are also influenced by the solvent environment and can be calculated to understand the molecule's stability and interactions. dergipark.org.tr

For a molecule like this compound, applying the CPCM would involve calculating its properties in the gas phase and then in a series of solvents with varying dielectric constants (e.g., methanol, ethanol, dimethyl sulfoxide). dergipark.org.trrepositorioinstitucional.mx The results would likely show a stabilization of charge-separated states in more polar solvents, leading to changes in the FMO energies and a potential red-shift (bathochromic shift) or blue-shift (hypsochromic shift) in the electronic absorption spectra. dergipark.org.tr

The following table illustrates the type of data that would be generated from a CPCM study on this compound, based on findings for similar molecules. dergipark.org.tr

Table 1: Representative Theoretical Data for this compound in Different Media using a CPCM-based approach.

| Solvent | Dielectric Constant (ε) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE, eV) |

|---|---|---|---|---|

| Gas Phase | 1.0 | -6.50 | -1.20 | 5.30 |

| n-Hexane | 1.88 | -6.55 | -1.25 | 5.30 |

| Tetrahydrofuran | 7.58 | -6.70 | -1.45 | 5.25 |

| Ethanol | 24.55 | -6.85 | -1.65 | 5.20 |

| Methanol | 32.63 | -6.90 | -1.72 | 5.18 |

| Dimethyl Sulfoxide | 46.68 | -7.05 | -1.90 | 5.15 |

Note: The values presented in this table are illustrative and based on general trends observed in computational studies of similar organic molecules. They serve to demonstrate the expected influence of solvent polarity on the electronic properties of this compound as predicted by CPCM calculations. dergipark.org.tr

This theoretical approach is invaluable for rationalizing experimentally observed solvent effects and for predicting the behavior of molecules in different chemical environments, which is fundamental for applications in materials science and medicinal chemistry. nih.gov

V. Mechanistic Studies of Biological Activities of 6 Tert Butyl Nicotinic Acid Derivatives

Modulation of Cellular Signaling Pathways

Derivatives of 6-(tert-butyl)nicotinic acid can influence cellular behavior by interacting with signaling receptors and altering the levels of intracellular second messengers.

Receptor Binding and Activation Mechanisms (e.g., G Protein-Coupled Receptor GPR109A/HCA2)

The primary molecular target for nicotinic acid and its analogs is the G protein-coupled receptor GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCA2). nih.govnih.gov This receptor is predominantly expressed in adipocytes and immune cells like monocytes, macrophages, and neutrophils. annualreviews.org Activation of GPR109A is coupled to an inhibitory G protein (Gi), which subsequently inhibits adenylyl cyclase activity. nih.govannualreviews.org This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels, a crucial second messenger. annualreviews.orgpsu.edu

The binding of ligands to GPR109A involves specific structural interactions. For nicotinic acid, key interactions include the carboxylate moiety of the ligand with an arginine residue (Arg-111) in the receptor's transmembrane domain 3. psu.edu The aromatic ring of the ligand is thought to be situated between specific amino acid residues, while the heterocyclic ring may form a hydrogen bond with a serine residue. psu.edu The efficacy of various GPR109A agonists, including derivatives of nicotinic acid, is dependent on how well their structure complements these binding site features. For instance, structure-guided optimization of C-5 alkyl substituents on a pyrimidine (B1678525) scaffold led to the discovery of potent agonists. nih.gov Similarly, novel pyrrole (B145914) derivatives have been identified as powerful GPR109A agonists. researchgate.net

The activation of GPR109A by agonists like nicotinic acid can trigger receptor internalization, a process that is regulated by G protein-coupled receptor kinase 2 (GRK2) and arrestin3 in a manner sensitive to pertussis toxin. nih.gov This internalization is a key step in the regulation of the receptor's signaling. nih.gov

It is important to note that while GPR109A is a high-affinity receptor for nicotinic acid, a closely related receptor, GPR109B, which shares about 95-96% amino acid identity, acts as a low-affinity receptor. nih.govpsu.edu

Regulation of Intracellular Second Messengers (e.g., cAMP, Ca2+ via Nicotinic Acid Adenine (B156593) Dinucleotide Phosphate (B84403) (NAADP) pathways)

As established, the primary mechanism of GPR109A activation by nicotinic acid derivatives is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. annualreviews.orgpsu.edu This decrease in cAMP counteracts the effects of stimulatory signals that would otherwise increase lipolysis in adipocytes. annualreviews.org

Beyond cAMP, nicotinic acid derivatives can influence another critical second messenger system involving calcium ions (Ca2+). Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent Ca2+-mobilizing messenger that releases Ca2+ from acidic intracellular stores, such as lysosomes. nih.govcore.ac.ukunife.it This process is mediated by two-pore channels (TPCs), which are NAADP-sensitive Ca2+ channels. core.ac.ukucl.ac.uk

The structural features of NAADP are crucial for its activity, with the pyridine-3-carboxylate (nicotinic acid moiety) being an important determinant. nih.gov Studies on NAADP analogs with substitutions on the nicotinic acid ring have shown that modifications at the 5-position can result in derivatives with high potency for Ca2+ release. nih.gov This suggests that derivatives of nicotinic acid could potentially modulate these NAADP-mediated Ca2+ signaling pathways. The mobilization of Ca2+ from these acidic stores can then trigger further Ca2+ release from the endoplasmic reticulum, a phenomenon known as Ca2+-induced Ca2+ release (CICR). core.ac.uk

Enzymatic Interactions and Inhibition Mechanisms

In addition to receptor-mediated signaling, derivatives of this compound have been investigated for their ability to interact with and inhibit specific enzymes, which is a common strategy in drug development.

Binding to Enzymes (e.g., Tyrosyl-tRNA Synthetase, Dihydrofolate Reductase)

Molecular docking studies have explored the potential for nicotinic acid derivatives to bind to key bacterial enzymes, including Dihydrofolate Reductase (DHFR) and Tyrosyl-tRNA Synthetase (TyrRS). mdpi.com

Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of DNA, RNA, and certain amino acids, making it a critical target for antimicrobial and anticancer drugs. nih.gov Some nicotinic acid derivatives, specifically those incorporating a 1,3,4-oxadiazoline structure, have been shown in computational models to bind within the active site of DHFR. mdpi.com For example, a derivative (compound 5 in the study) was observed to occupy hydrophobic pockets formed by amino acid residues such as LEU8, VAL31, and LEU54. mdpi.com

Tyrosyl-tRNA Synthetase (TyrRS): This enzyme is crucial for protein synthesis, as it attaches the amino acid tyrosine to its corresponding tRNA. nih.govnih.gov The same molecular docking study indicated that nicotinic acid derivatives could also bind to the active site of TyrRS. mdpi.com

These computational findings suggest that the nicotinic acid scaffold can be a starting point for designing inhibitors that target these essential bacterial enzymes.

Impact on Enzyme Kinetics and Activity

The binding of an inhibitor to an enzyme can significantly alter its catalytic activity. For DHFR, inhibition leads to a depletion of reduced folates, which in turn halts the synthesis of nucleic acids and leads to cell death. nih.gov While direct kinetic data for this compound derivatives on DHFR is not extensively detailed in the provided context, the principle of DHFR inhibition is well-established. nih.govdiva-portal.org

In the context of nicotinic acid metabolism, the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) is involved in its degradation in bacteria. This enzyme catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid. nih.gov Kinetic studies of NicC with various substrates and active site variants have identified key amino acid residues, such as Tyr215 and His47, that are critical for substrate binding and catalytic efficiency. nih.gov While not directly involving this compound, this research provides insight into the enzymatic kinetics related to the nicotinic acid core structure.

The following table summarizes the minimum inhibitory concentrations (MIC) for select nicotinic acid derivatives against various bacterial strains, indicating their impact on bacterial viability, which is often a result of enzymatic inhibition. mdpi.com

| Compound | S. epidermidis ATCC 12228 (MIC µg/mL) | S. aureus ATCC 6538 (MIC µg/mL) | S. aureus ATCC 43300 (MRSA) (MIC µg/mL) | B. subtilis ATCC 6633 (MIC µg/mL) |

| Acylhydrazone 5 | 7.81 | 15.62 | 15.62 | 7.81 |

| Acylhydrazone 13 | 1.95 | 3.91 | 7.81 | 15.62 |

| Oxadiazoline 25 | 15.62 | 7.81 | 15.62 | 7.81 |

| Data sourced from MDPI mdpi.com |

Antioxidant and Redox Homeostasis Regulation

Some derivatives of nicotinic acid have demonstrated antioxidant properties. Antioxidants are compounds that can inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells.

Studies on hydrazone derivatives of 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one have shown significant antioxidant activity. pensoft.net In fact, some compounds in this series were found to be twice as active as ascorbic acid, a well-known antioxidant standard. pensoft.net Similarly, Schiff base derivatives of nicotinoyl hydrazides have also exhibited antioxidant potential, with some compounds showing higher activity than the standard 3-t-butyl-4-hydroxyanisole. asianpubs.org The antioxidant activity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay. asianpubs.orgrsc.org The presence of hydroxyl groups on the aromatic rings of these derivatives appears to be a significant factor in their antioxidant capacity. rsc.org

The following table shows the antioxidant activity (IC50 values) for selected Schiff base ligands, where a lower value indicates higher antioxidant activity. rsc.org

| Compound | Antioxidant Activity (IC50 µM) | Standard |

| Ligand 24 | 32.0 | Butylated hydroxyanisole (BHA) (44.2 µM) |

| Ligand 25 | 45.5 | Butylated hydroxyanisole (BHA) (44.2 µM) |

| Ligand 29 | 10.0 ± 0.5 | Trolox (12.0 ± 0.5 µM) |

| Data sourced from RSC Publishing rsc.org |

Scavenging of Reactive Oxygen Species (ROS)

Derivatives of nicotinic acid have demonstrated the ability to counteract oxidative damage by addressing reactive oxygen species (ROS). tandfonline.com ROS are produced during normal aerobic metabolism and, at high levels, can damage lipids, proteins, and DNA through oxidative stress. nih.govfrontiersin.org Nicotinamide (B372718), a related endogenous compound, has shown a significant capacity to inhibit oxidative damage induced by ROS in rat brain mitochondria, proving more effective than endogenous antioxidants like ascorbic acid and α-tocopherol in some contexts. tandfonline.com This protective effect is partly attributed to the scavenging of ROS. tandfonline.com The antioxidant system includes enzymes like superoxide (B77818) dismutases (SODs), catalase (CAT), and glutathione (B108866) peroxidases (GPXs) that work to balance oxidative stress. nih.govnih.gov Nicotinic acid supplementation has been found to decrease lipid and protein peroxidation biomarkers. semanticscholar.org

Influence on Superoxide Dismutase Levels

The antioxidant effects of nicotinic acid derivatives are also linked to their influence on key antioxidant enzymes, such as superoxide dismutase (SOD). SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical into hydrogen peroxide and molecular oxygen, which are then further processed by other enzymes. nih.govmdpi.com Research has shown that supplementation with nicotinic acid can lead to an up-regulation of mitochondrial superoxide dismutase (SOD2). researchgate.net

In a study focusing on novel nicotinic acid derivatives, one compound, designated 5c, was found to possess both cytotoxic and antioxidant activities. Its antioxidant potential was highlighted by its effect on SOD levels, which were observed to be nearly comparable to those of ascorbic acid, a standard antioxidant. nih.gov Furthermore, dietary supplementation with nicotinic acid in rats has been shown to increase the levels of SOD, catalase, and glutathione peroxidase. semanticscholar.org This enhancement of the endogenous antioxidant defense system is a key mechanism of action for these compounds.

Participation in NAD+/NADP+ Metabolism

Nicotinic acid and its derivatives are fundamental to cellular metabolism through their role as precursors to nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). researchgate.netnih.gov These molecules are vital cofactors in a vast array of anabolic and redox reactions essential for cellular life. nih.govwikipedia.org

The metabolic pathway involves the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN) through phosphoribosylation. NaMN is then adenylylated to form nicotinic acid adenine dinucleotide (NaAD), which is subsequently amidated to produce NAD+. nih.govgoogle.com This process, known as the Preiss-Handler pathway, allows nicotinic acid derivatives to replenish cellular NAD+ pools. nih.govgoogle.com Studies have demonstrated that supplementation with nicotinic acid can significantly elevate intracellular NAD+ levels. researchgate.net NAD+ and NADP+, along with their reduced forms NADH and NADPH, constitute the NAD(P)(H) pool, which is central to energy metabolism and biosynthetic processes like lipid and nucleic acid synthesis. nih.govwikipedia.org

Anti-inflammatory and Immunomodulatory Effects

Mechanisms of Inflammatory Cytokine Modulation

Nicotinic acid and its derivatives have been shown to exert anti-inflammatory effects by modulating the production of key signaling molecules known as cytokines. Inflammation is a biological response triggered by factors like pathogens or cell damage, which can lead to the activation of inflammatory signaling pathways and the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govoncotarget.com

Research indicates that niacin can decrease the production of these pro-inflammatory cytokines in stimulated macrophages. nih.gov Specific derivatives of nicotinic acid have demonstrated potent anti-inflammatory activity. In one study, compounds 4d, 4f, 4g, 4h, and 5b showed significant inhibition of nitrite (B80452) production and, consequently, superior anti-inflammatory effects. These compounds exhibited inhibitory potency on TNF-α, IL-6, iNOS, and COX-2 levels in macrophage cells that was comparable to the standard anti-inflammatory drug ibuprofen. nih.gov This suggests that a key mechanism of their anti-inflammatory action is the attenuation of inflammatory cytokine secretion. nih.gov

Activation of Specific Ion Channels (e.g., Transient Receptor Potential Vanilloid 1 (TRPV1)) and Associated Cellular Responses

A notable mechanism of action for nicotinic acid involves the direct activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. nih.govnih.govahajournals.org TRPV1 is a non-selective cation channel that acts as a polymodal sensor for various stimuli, including heat and chemical compounds. nih.govmdpi.com Activation of TRPV1 leads to an influx of cations, including Ca2+, which triggers cellular responses such as vasodilation. nih.govahajournals.org

Studies have confirmed that nicotinic acid potently activates the TRPV1 channel from the intracellular side. nih.govahajournals.org This binding lowers the channel's activation threshold for heat, causing it to open at normal physiological temperatures. nih.govahajournals.org For instance, in the absence of nicotinic acid, the heat activation threshold for TRPV1 was measured at approximately 36.6°C. nih.govahajournals.org The introduction of nicotinic acid at a concentration of 1.3 mM lowered this threshold significantly to about 27.9°C. nih.govahajournals.org This direct activation of TRPV1 is considered a potential mechanism for the cutaneous flushing often associated with niacin administration. nih.gov Research involving a TRPV1-specific antagonist, (E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)acrylamide, which contains a tert-butylphenyl group, has further implicated the channel in this response. ahajournals.orgahajournals.org

Cellular Viability and Cytotoxicity Mechanisms in Cancer Cell Lines

Derivatives of nicotinic acid have been investigated for their potential as anticancer agents, with studies focusing on their cytotoxic effects on various cancer cell lines. researchgate.netnih.gov

One study detailed the synthesis of novel nicotinic acid derivatives and screened them for cytotoxicity against 60 human cancer cell lines. nih.gov Among these, compound 5c was identified as particularly potent, exhibiting higher cytotoxic potential against the HCT-15 (colon cancer) and PC-3 (prostate cancer) cell lines compared to the standard drug doxorubicin. nih.gov Notably, its cytotoxicity and selectivity towards the HCT-15 cell line were superior to sorafenib. The mechanism for this compound was linked to promising inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the induction of apoptosis. nih.gov

Another investigation into 1,3,4-oxadiazoline derivatives of nicotinic acid assessed their cytotoxicity. mdpi.com Compound 17 demonstrated the most significant activity against the HT29 human colon adenocarcinoma cell line, reducing cell metabolic activity to 41% at a concentration of 75 µg/mL. mdpi.com Importantly, these promising compounds did not show significant cytotoxicity against normal cell lines, indicating a degree of selectivity for cancer cells. mdpi.com

Below is a table summarizing the cytotoxic activity of selected nicotinic acid derivatives.

Table 1: Cytotoxicity of Nicotinic Acid Derivatives in Human Cancer Cell Lines

| Compound | Cancer Cell Line | Effect | IC50 Value | Source |

|---|---|---|---|---|

| 5c | HCT-15 (Colon) | High cytotoxic potential, superior to sorafenib | Not specified | nih.gov |

| 5c | PC-3 (Prostate) | High cytotoxic potential, compared to doxorubicin | Not specified | nih.gov |

| 17 | HT29 (Colon) | Strongest activity, reduced metabolic activity to 41% at 75 µg/mL | 61.18 µg/mL | mdpi.com |

| Curcumin nicotinate (B505614) | HCT116 (Colon) | Inhibited proliferation and clonogenic growth | 27.7 µM | researchgate.net |

| Curcumin nicotinate | MCF-7 (Breast) | Inhibited proliferation and clonogenic growth | 73.4 µM | researchgate.net |

Antimicrobial Mechanisms against Bacterial Strains

Derivatives of nicotinic acid, a form of vitamin B3, have garnered attention for their potential as antimicrobial agents. nih.govnih.gov Research into these compounds aims to address the growing challenge of antibiotic resistance by exploring novel chemical scaffolds and their mechanisms of action against pathogenic bacteria. researchgate.netmdpi.com While nicotinic acid itself is not proven to have a direct antibacterial effect, it can enhance the bactericidal capacity of immune cells. nih.gov However, synthetic derivatives incorporating the nicotinic acid moiety have demonstrated intrinsic antimicrobial properties, which are being investigated to understand their therapeutic potential. nih.govresearchgate.net

Studies have focused on synthesizing various series of nicotinic acid derivatives, such as acylhydrazones, 1,3,4-oxadiazoles, and dipeptides, and evaluating their activity against a range of bacterial pathogens. nih.govnih.gov The antimicrobial efficacy of these compounds is often determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit the visible growth of a microorganism. nih.govresearchgate.net

Certain nicotinic acid acylhydrazone derivatives have shown promising activity, particularly against Gram-positive bacteria. nih.gov For instance, specific acylhydrazones have been found to be potent against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The conversion of these acylhydrazones into their corresponding 1,3,4-oxadiazoline derivatives has also been explored, though in some cases, this modification led to a decrease in activity against Gram-positive strains. nih.gov Conversely, a 1,3,4-oxadiazoline derivative with a 5-nitrofuran substituent displayed broad-spectrum activity, with notable effectiveness against Bacillus subtilis and Staphylococcus aureus, including MRSA strains. nih.gov

Molecular docking studies have been employed to elucidate the potential mechanisms by which these derivatives exert their effects. This computational method predicts the binding orientation and affinity of a molecule to a specific protein target. For some nicotinoyl-glycyl-glycine hydrazide derivatives, docking simulations suggested that their antibacterial and antifungal activities could stem from the inhibition of key microbial enzymes such as sterol 14-alpha demethylase and penicillin-binding protein 3. nih.gov

Furthermore, research on other nicotinic acid derivatives has indicated that their mode of action may vary between different bacterial species. nih.gov The structural modifications, such as the introduction of different substituents, play a crucial role in determining the antimicrobial spectrum and potency of these compounds. nih.govresearchgate.net For example, the substitution of an octyl chain with a shorter butyl chain in one series of pyridine (B92270) carbohydrazides resulted in a significant enhancement of antibacterial effect against Pseudomonas aeruginosa. researchgate.net

The tables below summarize the antimicrobial activity of selected nicotinic acid derivatives as reported in various studies.

Table 1: Antimicrobial Activity of Nicotinic Acid Acylhydrazone and 1,3,4-Oxadiazoline Derivatives

| Compound Type | Derivative Substituent | Target Strain | Activity (MIC in µg/mL) | Reference |

| Acylhydrazone | 2-hydroxy-3,5-diiodophenyl | Staphylococcus epidermidis ATCC 12228 | 1.95 | nih.gov |

| Acylhydrazone | Not Specified | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | nih.gov |

| 1,3,4-Oxadiazoline | 5-nitrofuran | Bacillus subtilis ATCC 6633 | 7.81 | nih.gov |

| 1,3,4-Oxadiazoline | 5-nitrofuran | Staphylococcus aureus ATCC 6538 | 7.81 | nih.gov |

| 1,3,4-Oxadiazoline | 5-nitrofuran | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | nih.gov |

Table 2: Antimicrobial Activity of Pyridine Carbohydrazide Derivatives

| Compound | Key Structural Feature | Target Strain | Activity (MIC) | Comparison | Reference |

| Compound 4 | Butyl chain | Pseudomonas aeruginosa (ATCC 27853) | 2-fold > Standard | Ampicillin/cloxacillin | researchgate.net |

| Compound 6 | Octyl chain | Candida spp. (MDR strains) | 16–24 µg/mL | Fluconazole (20 µg/mL) | researchgate.net |

Vi. Applications of 6 Tert Butyl Nicotinic Acid As a Building Block in Organic Synthesis

Synthesis of Complex Heterocyclic Systems

6-(tert-Butyl)nicotinic acid serves as a key starting material for the synthesis of a variety of complex heterocyclic systems. Its carboxylic acid functionality provides a convenient handle for elaboration into other reactive intermediates, which can then undergo cyclization reactions to form new rings.

One of the prominent applications of this compound derivatives is in the synthesis of 1,3,4-oxadiazoles. These five-membered heterocyclic rings are present in numerous compounds with a wide range of biological activities. nanobioletters.commdpi.com The typical synthetic route commences with the conversion of a nicotinic acid derivative to its corresponding hydrazide.

For instance, research has shown the synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives starting from a closely related compound, 6-(4-tert-butyl-phenyl)-nicotinic acid. nanobioletters.com The synthetic pathway involves the initial conversion of the nicotinic acid to its ethyl ester, followed by treatment with hydrazine (B178648) hydrate (B1144303) to yield the key intermediate, 6-(4-tert-butyl-phenyl)-nicotinic acid hydrazide. nanobioletters.com This hydrazide is then reacted with various aromatic aldehydes to form Schiff bases. nanobioletters.com Subsequent oxidative cyclization of these Schiff bases, often facilitated by reagents like chloramine-T, leads to the formation of the desired 1,3,4-oxadiazole ring. nanobioletters.com

A general scheme for this transformation is as follows:

Scheme 1: General Synthesis of 1,3,4-Oxadiazole Derivatives from a Nicotinic Acid Precursor

The resulting 2,5-disubstituted 1,3,4-oxadiazoles, bearing the 6-substituted pyridine (B92270) moiety, are of significant interest in medicinal chemistry due to their potential as anticancer agents. nanobioletters.com

| Starting Material | Key Intermediate | Final Product | Reference |

| 6-(4-tert-butyl-phenyl)-nicotinic acid | 6-(4-tert-butyl-phenyl)-nicotinic acid hydrazide | 2-(4-tert-butyl-phenyl)-5-(aryl)-1,3,4-oxadiazole | nanobioletters.com |

| 6-Methyl nicotinate (B505614) | 6-Methyl nicotinic acid hydrazide | 1,3,4-Oxadiazoline derivatives | inovatus.es |

The formation of the 4-thiazolidinone (B1220212) ring is another important transformation that can be initiated from nicotinic acid derivatives. Thiazolidinones are a class of heterocyclic compounds that have attracted considerable attention due to their diverse pharmacological properties, including antimicrobial and anti-inflammatory activities. researchgate.netnih.gov

The synthesis of thiazolidinone derivatives of nicotinic acid typically involves the reaction of Schiff bases with thioglycolic acid. researchgate.net The initial step is the preparation of nicotinic acid hydrazide, which is then condensed with various aromatic aldehydes to generate the corresponding Schiff bases. researchgate.net These intermediates subsequently undergo cyclocondensation with thioglycolic acid in the presence of a catalyst, such as zinc chloride, to yield the 4-thiazolidinone ring. researchgate.net

While specific examples starting directly from this compound are not extensively documented in the provided search results, the general synthetic strategy established for nicotinic acid is readily applicable. The presence of the tert-butyl group at the 6-position is not expected to interfere with the fundamental reaction sequence.

| Intermediate 1 | Intermediate 2 | Cyclizing Agent | Final Heterocycle | Reference |

| Nicotinic acid hydrazide | Schiff base (from aldehyde condensation) | Thioglycolic acid | 4-Thiazolidinone derivative | researchgate.net |

| 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]nicotinic acid hydrazide | Schiff base (from aldehyde condensation) | Thioglycolic acid | 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamide | nih.gov |

Development of Pharmacologically Active Scaffolds

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. unife.itdovepress.com The introduction of a tert-butyl group at the 6-position of nicotinic acid can significantly influence the pharmacological profile of the resulting derivatives. This bulky, lipophilic group can modulate properties such as receptor binding, metabolic stability, and bioavailability. researchgate.net

Derivatives of nicotinic acid have been investigated for a wide array of biological activities, including:

Anticancer Properties: Novel 1,3,4-oxadiazole derivatives synthesized from 6-(4-tert-butyl-phenyl)-nicotinic acid have shown cytotoxic activity against cancer cell lines. nanobioletters.comresearchgate.net

Antimicrobial Activity: Thiazolidinone derivatives of nicotinic acid have demonstrated significant antibacterial and antifungal properties. researchgate.net

Cholinesterase Inhibition: Various nicotinic acid derivatives have been studied for their inhibitory effects on cholinesterase activity. researchgate.net

Carbonic Anhydrase Inhibition: 6-Substituted nicotinic acid analogs have been identified as inhibitors of carbonic anhydrase III, a potential target for dyslipidemia and cancer. researchgate.net

The tert-butyl group can play a crucial role in enhancing the potency and selectivity of these pharmacologically active scaffolds. For example, in the context of carbonic anhydrase inhibitors, the presence of a hydrophobic group at the 6-position of the pyridine ring has been shown to improve activity. researchgate.net

Precursor in Medicinal Chemistry Lead Optimization

In the process of drug discovery, lead optimization is a critical phase where a promising hit compound is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. This compound and its derivatives serve as valuable precursors in this process. nih.govacs.orgacs.org

The carboxylic acid functionality of this compound provides a versatile anchor point for the introduction of various substituents and for coupling with other molecular fragments through amide bond formation. This allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound.

For instance, in the development of P2Y12 receptor antagonists, a class of antiplatelet agents, the lead optimization of ethyl 6-aminonicotinate acyl sulfonamides has been reported. nih.govacs.org While this example does not feature a tert-butyl group, it highlights the utility of the nicotinic acid scaffold in generating libraries of compounds for screening and optimization. The introduction of a tert-butyl group at the 6-position could be a strategic modification to enhance metabolic stability by preventing potential oxidation at that position. It is known that introducing a tert-butyl group can prevent demethylation and alter drug metabolism. researchgate.net

The ability to readily synthesize derivatives of this compound, such as the corresponding acid chloride or activated esters, facilitates its use in parallel synthesis and high-throughput chemistry, accelerating the lead optimization process. acs.org

Vii. Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methods is paramount for the advancement of pharmaceutical research. For derivatives of 6-(tert-Butyl)nicotinic acid, future research is anticipated to focus on novel synthetic strategies that improve yield, reduce waste, and utilize sustainable materials.

One promising avenue involves the use of greener solvents and catalysts. For instance, recent studies on related nicotinic acid derivatives have demonstrated the successful use of the green solvent Cyrene in their synthesis. acs.orgunimi.it This approach not only minimizes the environmental impact but can also lead to improved reaction yields and easier purification processes. acs.orgunimi.it Further exploration into biocatalytic processes, leveraging enzymes for the synthesis of nicotinic acid, presents another sustainable alternative to traditional chemical methods. frontiersin.org These enzymatic approaches often occur under mild conditions with high selectivity, reducing the need for harsh reagents and protecting groups. frontiersin.org

Moreover, researchers are investigating innovative multi-component reactions and one-pot syntheses. A patent for a green synthesis method of polysubstituted nicotinic acid ester compounds suggests the potential for developing more streamlined and atom-economical routes. google.com Such strategies, which combine multiple reaction steps into a single operation, can significantly enhance efficiency by reducing solvent usage, energy consumption, and purification efforts. researchgate.net The adaptation of these advanced synthetic methodologies to this compound could substantially accelerate its availability for further research and development.

Advanced Structural-Activity Relationship (SAR) Studies for Targeted Biological Functions

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug discovery. For this compound, advanced Structure-Activity Relationship (SAR) studies are crucial for designing derivatives with enhanced potency and selectivity for specific biological targets.

Future SAR studies will likely involve systematic modifications of the this compound scaffold. This includes altering the position and nature of substituents on the pyridine (B92270) ring and modifying the carboxylic acid group to explore its impact on biological activity. For example, research on other nicotinic acid analogs has shown that the introduction of different functional groups can lead to a wide range of biological effects, including antibacterial, antifungal, and anticancer activities. mdpi.comresearchgate.net

The table below summarizes key findings from SAR studies on related nicotinic acid derivatives, which can inform future research on this compound.

| Compound Class | Key SAR Findings | Potential Biological Application | Reference |

| Acylhydrazones of Nicotinic Acid | Showed greater biological activity compared to N-acetyl-1,3,4-oxadiazolines. | Antibacterial, Antifungal | mdpi.com |

| Thionicotinic Acid Analogs | The carboxylic acid form was found to be the most potent vasorelaxant and antioxidant compared to its amide and nitrile analogs. | Vasorelaxant, Antioxidant | nih.gov |

| Nicotine Analogs | Small substituents at the C4' position are well-tolerated, while C3' and C5' positions are more sensitive to bulky groups. | Neuronal Nicotinic Acetylcholine (B1216132) Receptor Ligands | nih.gov |

| Benzoic Acid Derivatives | The number and position of hydroxyl groups on the phenyl ring are critical for the inhibition of α-synuclein fibrillation. | Neuroprotective | frontiersin.org |

These studies underscore the importance of the carboxylic acid moiety and the substitution pattern on the aromatic ring in determining biological function. Future research on this compound will likely build upon these insights to develop compounds with tailored pharmacological profiles.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational modeling and experimental validation offers a powerful paradigm for elucidating the mechanisms of action of bioactive compounds. For this compound and its derivatives, an integrated approach is essential for a deeper understanding of their interactions with biological targets.

Computational methods such as molecular docking and Density Functional Theory (DFT) can predict how these molecules bind to specific proteins and can help to rationalize their observed biological activities. mdpi.combohrium.com For instance, molecular docking studies on novel nicotinic acid derivatives have been used to predict their binding modes within the active sites of enzymes, providing insights into their inhibitory mechanisms. bohrium.com DFT calculations can further illuminate the electronic properties of the molecules, correlating their structural features with their reactivity and inhibition efficiency. tandfonline.comjocpr.comresearchgate.net